1-(3-Butynyl)-4-benzylpiperidine

Description

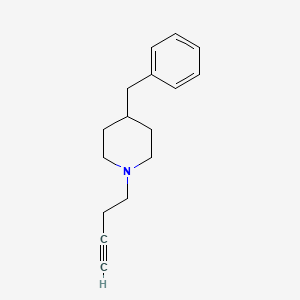

1-(3-Butynyl)-4-benzylpiperidine is a piperidine derivative characterized by a benzyl group at the 4-position and a 3-butynyl substituent at the 1-position. The 3-butynyl group (a propargyl analog) introduces distinct electronic and steric properties, influencing interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula |

C16H21N |

|---|---|

Molecular Weight |

227.34 g/mol |

IUPAC Name |

4-benzyl-1-but-3-ynylpiperidine |

InChI |

InChI=1S/C16H21N/c1-2-3-11-17-12-9-16(10-13-17)14-15-7-5-4-6-8-15/h1,4-8,16H,3,9-14H2 |

InChI Key |

IPHNHHOINYUNHW-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCN1CCC(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Antiproliferative Activity

- 3-Butynyl vs. Propargyl/2-Butynyl Groups: In triterpenoid derivatives, 3-butynyl formate substituents exhibited antiproliferative activity comparable to ethyl groups but lower than propargyl groups. For example, monoesters with propargyl substituents (e.g., compound 5a) showed IC₅₀ values 545× more potent than betulin against leukemia cells, whereas 3-butynyl substituents were less effective .

- Impact of Position : The introduction of a second substituent (e.g., at C-3) often reduced activity, emphasizing the importance of substituent placement .

Enzyme Inhibition

α-Glucosidase Inhibition :

- 4-Benzylpiperidine Derivatives : Compounds 4h (4-methylphenyl with N,N-diphenylamine) and 4j (4-methylphenyl with 4-benzylpiperidine) showed moderate α-glucosidase inhibition (IC₅₀ ~50–100 µM), while morpholine analogs (e.g., 4d–f ) were less active .

- Methoxyphenyl Derivatives : The 4-methoxyphenyl-4-benzylpiperidine hybrid (4k ) was inactive, indicating that electron-donating groups at certain positions diminish activity .

Tyrosinase Inhibition : 4-Benzylpiperidine derivatives coupled with phenylpiperazine (e.g., compound 4b ) demonstrated potent tyrosinase inhibition (IC₅₀ = 3.80 µM), highlighting synergistic effects of hybrid structures .

Receptor Binding and Selectivity

Sigma (σ) Receptors

- 4-Benzylpiperidine in σ Ligands : The introduction of a benzyl group in compound 8a increased σ₁ receptor affinity (pKiσ₁R = 9.08) due to enhanced lipophilicity, whereas sulfur substitutions (e.g., 15a , 16a ) reduced σ₁R binding .

- Selectivity Modulation : Replacing oxygen with sulfur in spirocyclic derivatives reversed σ₁/σ₂ selectivity (e.g., 16a showed σ₂R selectivity with 100× reduced σ₁R affinity) .

Triple Reuptake Inhibitors (TRIs)

- Linker Length Effects: In 4-benzylpiperidine carboxamides, a two-carbon linker between NH and the piperidine moiety enhanced dopamine transporter (DAT) inhibition, converting serotonin-norepinephrine reuptake inhibitors (SNRIs) into TRIs. Three-carbon linkers favored norepinephrine transporter (NET) inhibition (IC₅₀ < 0.1 µM) .

Solubility and Formulation

Data Tables

Table 1: Key Pharmacological Comparisons

Table 2: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.